8-Bromo-3-fluoro-1,5-naphthyridine
Overview
Description
8-Bromo-3-fluoro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of bromine and fluorine atoms at the 8th and 3rd positions, respectively, on the naphthyridine ring. The molecular formula of this compound is C8H4BrFN2, and it has a molecular weight of 227.04 g/mol . This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
It is known that 1,5-naphthyridine derivatives, to which this compound belongs, exhibit a great variety of biological activities . These activities suggest that the compound may interact with multiple targets, potentially playing a role in cardiovascular, central nervous system, and hormonal diseases .
Mode of Action
It is known that 1,5-naphthyridine derivatives can interact with their targets through various mechanisms, including electrophilic or nucleophilic reactions, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Biochemical Pathways
Given the wide range of biological activities exhibited by 1,5-naphthyridine derivatives, it is likely that this compound affects multiple pathways, leading to downstream effects that contribute to its overall biological activity .
Result of Action
Given the wide range of biological activities exhibited by 1,5-naphthyridine derivatives, it is likely that this compound induces a variety of molecular and cellular changes .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and exposure to reactive gases could potentially affect its stability and efficacy.
Preparation Methods
The synthesis of 8-Bromo-3-fluoro-1,5-naphthyridine can be achieved through several synthetic routes. One common method involves the bromination and fluorination of 1,5-naphthyridine derivatives. For instance, the bromination of 1,5-naphthyridine-4,8(1H,5H)-dione with phosphorus tribromide (POBr3) can yield 4,8-dibromo-1,5-naphthyridine . The subsequent fluorination of this intermediate can be carried out using appropriate fluorinating agents under controlled conditions to obtain this compound.
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
8-Bromo-3-fluoro-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the naphthyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions, where the bromine atom is replaced with an aryl or alkyl group in the presence of palladium catalysts and boron reagents.
Oxidation and Reduction Reactions: The naphthyridine ring can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives with different oxidation states.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while nucleophilic substitution reactions can produce a wide range of substituted naphthyridines.
Scientific Research Applications
8-Bromo-3-fluoro-1,5-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential biological activities, such as antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties. It is used as a building block in the synthesis of pharmaceutical compounds targeting various diseases.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Material Science:
Comparison with Similar Compounds
8-Bromo-3-fluoro-1,5-naphthyridine can be compared with other similar compounds, such as:
1,5-Naphthyridine: The parent compound without any substituents. It serves as a basic scaffold for the synthesis of various derivatives.
8-Bromo-1,5-naphthyridine: A similar compound with only a bromine substituent at the 8th position.
3-Fluoro-1,5-naphthyridine: A similar compound with only a fluorine substituent at the 3rd position.
The uniqueness of this compound lies in the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity compared to its mono-substituted analogs .
Properties
IUPAC Name |
8-bromo-3-fluoro-1,5-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2/c9-6-1-2-11-7-3-5(10)4-12-8(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHBMLLXIUAMIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1437790-07-2 | |
Record name | 8-bromo-3-fluoro-1,5-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.